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Compound of Interest

Compound Name: Boc-N-amido-PEG3-acid

Cat. No.: B611207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-N-amido-PEG3-acid is a heterobifunctional linker molecule integral to the development of

advanced bioconjugates and therapeutics, most notably Proteolysis Targeting Chimeras

(PROTACs). Its structure comprises a Boc-protected amine, a hydrophilic three-unit

polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement allows for

the sequential and controlled conjugation of two different molecular entities. The PEG spacer

enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the

terminal functional groups provide handles for covalent attachment to target proteins and E3

ligase ligands in the context of PROTACs. This guide details a common and effective synthetic

route to Boc-N-amido-PEG3-acid, providing in-depth experimental protocols and data

presentation.

Synthesis Overview
The synthesis of Boc-N-amido-PEG3-acid can be efficiently achieved through a three-step

process commencing with commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol. The

synthesis pathway involves:

Boc Protection: Selective protection of the primary amine of the starting material using di-

tert-butyl dicarbonate ((Boc)₂O).
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O-Alkylation (Williamson Ether Synthesis): Alkylation of the terminal hydroxyl group of the

Boc-protected intermediate with an acetate synthon, typically an ethyl or tert-butyl

haloacetate.

Hydrolysis: Conversion of the terminal ester to the desired carboxylic acid under basic or

acidic conditions.

This synthetic approach is robust and scalable, providing good overall yields of the final

product.

Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-
hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-
OH)
This procedure outlines the selective protection of the primary amine of 2-(2-(2-

aminoethoxy)ethoxy)ethanol.

Materials:

2-(2-(2-aminoethoxy)ethoxy)ethanol

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in dichloromethane.
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To the stirred solution, add triethylamine (1.1 equivalents).

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0

°C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃

solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Parameter Value

Typical Yield 85-95%

Purity (post-chromatography) >95%

Step 2: Synthesis of ethyl 2-(2-(2-(2-((tert-
butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetate
(Boc-N-amido-PEG3-OEt)
This step involves the alkylation of the hydroxyl group of the Boc-protected intermediate.

Materials:

tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)

Potassium tert-butoxide (t-BuOK)

Ethyl bromoacetate
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1 equivalent) in

anhydrous THF and cool to 0 °C.

Add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0

°C.

Stir the mixture at 0 °C for 30 minutes.

Add ethyl bromoacetate (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data (based on a similar reported synthesis):
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Parameter Value

Reported Yield ~45%

Purity (post-chromatography) >95%

Step 3: Synthesis of 2-(2-(2-(2-((tert-
butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetic acid
(Boc-N-amido-PEG3-acid)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

ethyl 2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)acetate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)

Water

1N Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.

Add LiOH (or NaOH) (2-3 equivalents) and stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield Boc-N-amido-PEG3-acid.

Quantitative Data (based on a similar reported synthesis):

Parameter Value

Reported Yield ~71%

Purity >95%

Visualizations
Synthesis Workflow

Synthesis Workflow for Boc-N-amido-PEG3-acid

Step 1: Boc Protection Step 2: O-Alkylation Step 3: Hydrolysis

2-(2-(2-aminoethoxy)ethoxy)ethanol Boc-NH-PEG3-OH(Boc)2O, Et3N, DCM Boc-N-amido-PEG3-OEt

1. t-BuOK, THF
2. BrCH2COOEt Boc-N-amido-PEG3-acidLiOH, THF/H2O

Click to download full resolution via product page

Caption: Overall synthesis route for Boc-N-amido-PEG3-acid.

Logical Relationship in PROTAC Synthesis
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Role of Boc-N-amido-PEG3-acid in PROTAC Assembly

Step A: Amide Coupling

Step B: Boc Deprotection Step C: Final Conjugation

Boc-N-amido-PEG3-acid
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H2N-PEG3-Linker-POI_Ligand

TFA, DCM

Final PROTAC Molecule

Coupling

E3 Ligase Ligand
(with -COOH or activated ester)
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Caption: Stepwise assembly of a PROTAC using the linker.

To cite this document: BenchChem. [Synthesis of Boc-N-amido-PEG3-acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611207#synthesis-route-for-boc-n-amido-peg3-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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